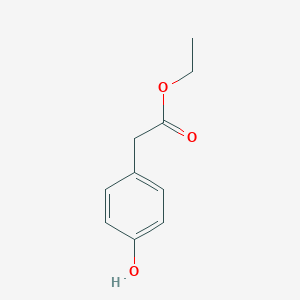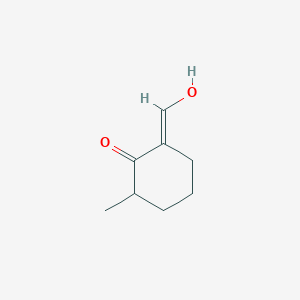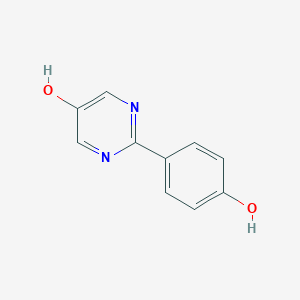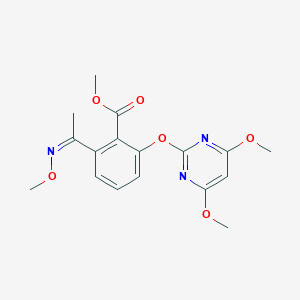
3-Phenoxypiperidine
Übersicht
Beschreibung
3-Phenoxypiperidine is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are known for their presence in various bioactive molecules and natural products. The phenoxypiperidine moiety, specifically, has been studied for its potential in medicinal chemistry due to its pharmacological properties. For instance, derivatives of phenoxypiperidine have been synthesized and evaluated for their hypotensive activity, which is the ability to lower blood pressure .
Synthesis Analysis
The synthesis of phenoxypiperidine derivatives has been a subject of interest in the field of organic chemistry. One study describes the synthesis of 3-[2-(phenoxypiperidyl)ethyl]indoles, which showed maximum hypotensive activity when the phenoxy substituent was para-substituted at the 4 position of the piperidine ring . Additionally, the synthesis of 3-hydroxypiperidine scaffolds has been achieved through the sequential action of light and rhodium upon N-allylglyoxylamides, demonstrating an atom-economical approach to constructing these compounds . Moreover, concise enantioselective synthesis methods have been developed for naturally active (S)-3-hydroxypiperidine, starting from commercially available materials .
Molecular Structure Analysis
The molecular structure of phenoxypiperidine derivatives can be complex and is crucial for their biological activity. X-ray crystallographic analysis has been used to determine the structure of related compounds, such as a 3-aminophthalic acid derivative complexed with metallo-β-lactamase . The solid-state structure and conformation of 3-phenoxypyridine sulphate, a cognition activator, have also been determined by X-ray analysis, complemented by NMR spectroscopy and theoretical calculations .
Chemical Reactions Analysis
Phenoxypiperidine derivatives can participate in various chemical reactions. For example, the GaCl3-catalyzed ortho-ethynylation of phenols has been reported, which is relevant for the synthesis of phenoxypiperidine compounds . The reaction mechanisms often involve the addition of a phenoxy group to a suitable precursor, followed by further functionalization to achieve the desired pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenoxypiperidine derivatives are influenced by their molecular structure. The conformation of these compounds in the solid state and in solution can significantly affect their reactivity and interaction with biological targets. For instance, the twisted conformation of 3-phenoxypyridinium cation in the solid state parallels the minimum energy conformation calculated by theoretical methods . The hydroxypiperidine skeleton is a key element in natural product synthesis and is found in compounds with a variety of biological activities .
Wissenschaftliche Forschungsanwendungen
Natural Product Synthesis : The 3-hydroxypiperidine scaffold, closely related to 3-Phenoxypiperidine, is a key element in the synthesis of various bioactive compounds and natural products. This includes its application in creating molecules with potential therapeutic effects (Wijdeven, Willemsen, & Rutjes, 2010).
Pharmacokinetics Optimization : In a study on phenoxypiperidine hydroxyamide dual CCR3/H1 antagonists, researchers focused on optimizing in vivo clearance, an important aspect in drug development (Furber et al., 2012).
Conformational Switching : Derivatives of 3-hydroxy-4-aminopiperidine, a related compound, have been suggested as potential pH-sensitive conformational switches. This finding is significant for developing molecules that respond to pH changes, which can be applied in various scientific and medical contexts (Samoshin et al., 2013).
Histamine H3 Antagonists : 4-Phenoxypiperidines have been identified as potent, conformationally restricted histamine H3 antagonists, highlighting their potential in developing drugs targeting the histamine H3 receptor (Dvorak et al., 2005).
Total Synthesis of Amino Acids : The synthesis of cis- and trans-3-hydroxypipecolic acids, structurally similar to 3-Phenoxypiperidine, has been achieved using D-serine as a template. This process is crucial for producing nonproteinogenic cyclic alpha-amino acids found in many medicinal compounds (Liang & Datta, 2005).
Monitoring Human Exposure to Insecticides : Research has developed a sensitive, automated immunoassay for detecting 3-phenoxybenzoic acid, a metabolite common to many pyrethroid insecticides. This is essential for monitoring human exposure to these insecticides in population-based studies (Ahn et al., 2007).
Wake Promoting Activity : A series of phenoxypiperidine pyridazin-3-one H(3)R antagonists/inverse agonists have been developed, showing potent wake-promoting activity. This highlights their potential in treating sleep disorders and enhancing wakefulness (Hudkins et al., 2012).
Environmental Toxicology : The reproductive toxicity of benzophenone-3, a phenolic compound structurally related to 3-Phenoxypiperidine, has been systematically reviewed. This research is critical in understanding the environmental and health impacts of commonly used UV filters (Ghazipura et al., 2017).
Phenolic Compound Reactivity : A study on the oxidative dearomatization of 3-hydroxypyridine, a phenolic compound related to 3-Phenoxypiperidine, reveals insights into the reactivity of these types of compounds, which is crucial for various applications in organic synthesis (Mabrouki et al., 2020).
Arylation of Piperidines : Research on the palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines, including compounds structurally similar to 3-Phenoxypiperidine, presents a novel approach to synthesizing arylated piperidines. This method is important for pharmaceutical research (Millet & Baudoin, 2015).
Safety And Hazards
3-Phenoxypiperidine is considered hazardous. It causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Zukünftige Richtungen
The development of peptide drugs, which includes compounds like 3-Phenoxypiperidine, is one of the hottest topics in pharmaceutical research . Melflufen, a highly lipophilic peptide-drug conjugate (PDC) that utilizes increased aminopeptidase activity to selectively increase the release and concentration of cytotoxic alkylating agents inside tumor cells, provides a paradigm for rational PDC design . This suggests potential future directions for the development of 3-Phenoxypiperidine and similar compounds .
Eigenschaften
IUPAC Name |
3-phenoxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPNIJKUTWDGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395642 | |
| Record name | 3-phenoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxypiperidine | |
CAS RN |
151666-08-9 | |
| Record name | 3-phenoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

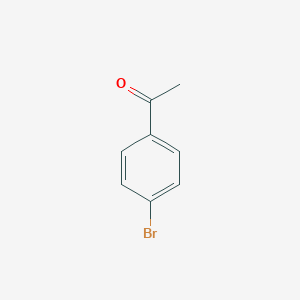
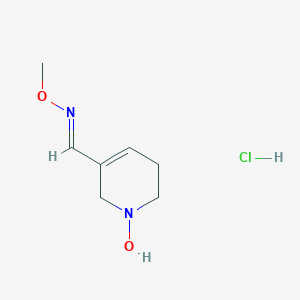
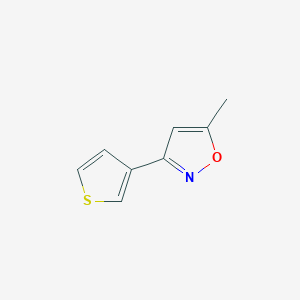
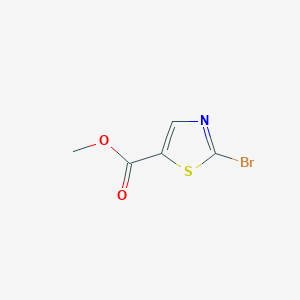
![[4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B126587.png)
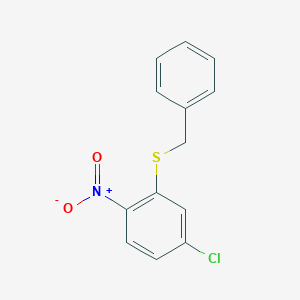
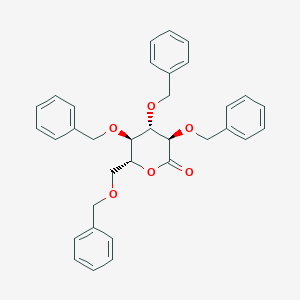
![Methyl 7-aminobenzo[b]thiophene-4-carboxylate](/img/structure/B126603.png)
![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B126604.png)
